molecular formula C14H16O2 B1225773 Naproxol CAS No. 26159-36-4

Naproxol

Cat. No.: B1225773
CAS No.: 26159-36-4
M. Wt: 216.27 g/mol
InChI Key: LTRANDSQVZFZDG-SNVBAGLBSA-N
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Description

Naproxol is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of non-selective cyclooxygenase inhibitors. Its chemical name is (2S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol. This compound is commonly used to relieve pain, fever, and inflammation, particularly in the treatment of conditions such as arthritis, rheumatoid arthritis, and dysmenorrhea .

Mechanism of Action

Target of Action

Naproxol, also known as Naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes, COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Mode of Action

This compound works by reversibly inhibiting both the COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, thereby decreasing inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting COX enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. These molecules are involved in pain, inflammation, and fever. Therefore, the inhibition of this pathway leads to reduced symptoms of these conditions .

Pharmacokinetics

This compound is rapidly and completely absorbed when administered orally . It binds extensively, in a concentration-dependent manner, to plasma albumin . The area under the plasma concentration-time curve (AUC) of this compound is linearly proportional to the dose for oral doses up to a total dose of 500mg . It is metabolized by the liver to inactive metabolites and excreted primarily in the urine .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, leading to decreased inflammation, pain, and fever . This makes this compound effective in treating conditions such as arthritis, ankylosing spondylitis, tendinitis, bursitis, gout, and menstrual cramps .

Action Environment

The action of this compound can be influenced by various environmental factors. Additionally, conditions such as renal or hepatic impairment can alter the metabolism and excretion of this compound, potentially requiring dose adjustments . Furthermore, long-term or excessive use of this compound may lead to gastrointestinal discomfort and potential liver damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Naproxol generally involves the sulfonation, hydrolysis, and acetonitrile acidification of naphthalene . The specific preparation method can be selected according to different research literature.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale, ensuring the consistency and purity of the final product. The process involves stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Naproxol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its alcohol derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted naphthalenes .

Scientific Research Applications

Naproxol has a wide range of scientific research applications:

Comparison with Similar Compounds

    Naproxen: Another NSAID with a similar structure and mechanism of action.

    Ibuprofen: A widely used NSAID with comparable anti-inflammatory and analgesic properties.

    Ketoprofen: An NSAID with similar therapeutic uses but different pharmacokinetic properties.

Uniqueness of Naproxol: this compound is unique in its specific chemical structure, which allows for distinct pharmacological properties. Its methoxy group and stereochemistry contribute to its effectiveness and safety profile .

Properties

IUPAC Name

(2S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10,15H,9H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRANDSQVZFZDG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045904
Record name Naproxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26159-36-4
Record name Naproxol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26159-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naproxol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026159364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAPROXOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758618
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naproxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAPROXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33S398GAY6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 0.4 g. of lithium aluminum hydride and 100 ml. of ethyl ether, there is added a mixture of 2.3 g. of d 2-(6-methoxy-2-naphthyl)propionic acid and 100 ml. of ethyl ether. The mixture is stirred at 0°C for 30 minutes, and 10 ml. of ethyl acetate is added. After 1 hour, 4 ml. of water is added to the mixture. The resulting mixture is filtered and evaporated under reduced pressure to yield l 2-(6-methoxy-2-naphthyl)-l-propanol.
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Synthesis routes and methods III

Procedure details

A solution of 50 mg of 2-(6-methoxy-2-naphthyl)prop-2-en 1-ol in 25 ml ethyl acetate was charged to a Parr bottle with 80 mg of 5% by weight palladium on alumina. The mixture enated on the Parr shaker at ambient temperature and 275 kPa for 2.25 hours then the catalyst was filtered off and the filtrate was concentrated to give 2-(6-methoxy-2-naphthyl)propan-1-ol.
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2-(6-methoxy-2-naphthyl)prop-2-en 1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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